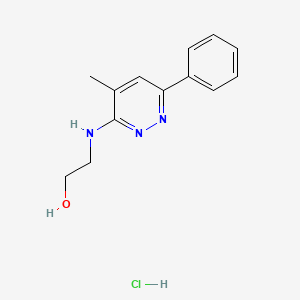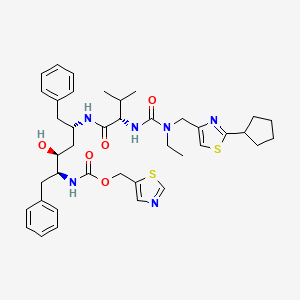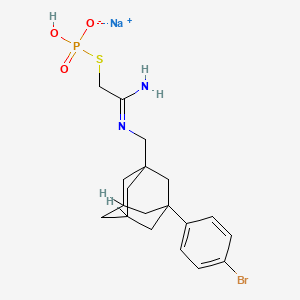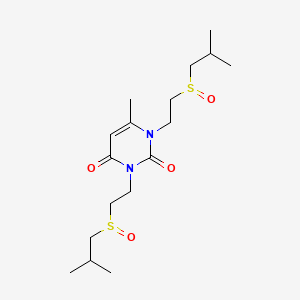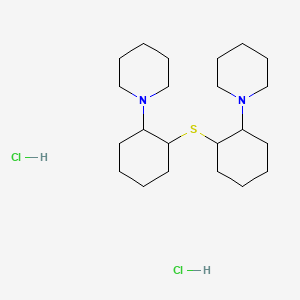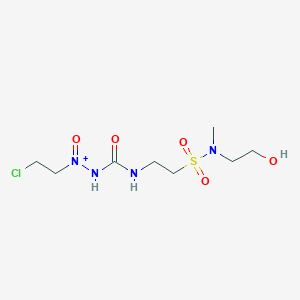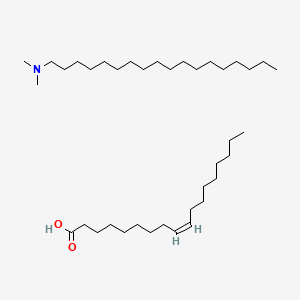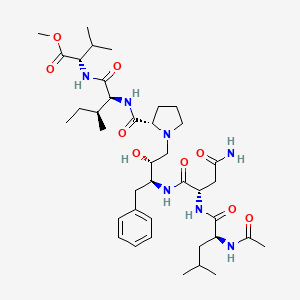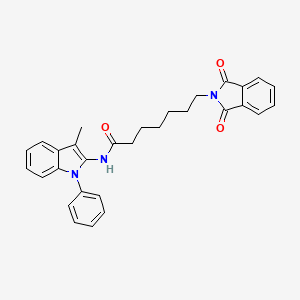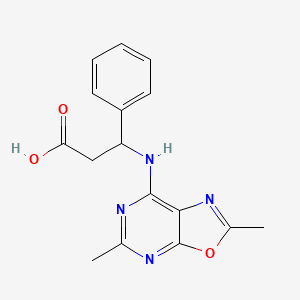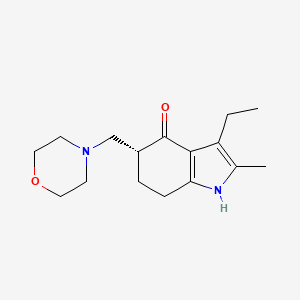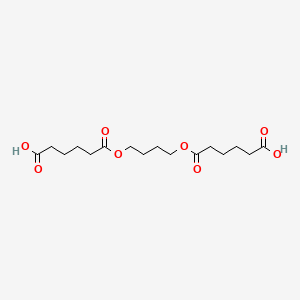
1,4-Butylene glycol diadipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butylene glycol diadipate is a chemical compound with the molecular formula C16H26O8. It is a type of polyester formed by the reaction of 1,4-butanediol and adipic acid. This compound is known for its flexibility, biodegradability, and excellent mechanical properties, making it a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butylene glycol diadipate is synthesized through a polycondensation reaction between 1,4-butanediol and adipic acid. The reaction typically occurs under high temperature and vacuum conditions to remove water formed during the reaction. The process involves heating the reactants to around 180-200°C in the presence of a catalyst, such as tetrabutyl titanate or stannous octanoate .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further use .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butylene glycol diadipate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown into its monomers in the presence of water and catalysts.
Transesterification: Exchange of ester groups with other alcohols.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of 1,4-butanediol and adipic acid.
Transesterification: Formation of new esters with different alcohol groups.
Aplicaciones Científicas De Investigación
1,4-Butylene glycol diadipate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and copolymers.
Biology: Studied for its biocompatibility and biodegradability, making it suitable for biomedical applications such as drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in medical devices and implants due to its flexibility and biocompatibility.
Industry: Utilized in the production of flexible packaging materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-butylene glycol diadipate involves its ability to form flexible and biodegradable polymers. The molecular structure allows for the formation of long polymer chains with ester linkages, which can be broken down by hydrolytic and enzymatic processes. This biodegradability is a key feature that makes it suitable for various applications, particularly in environmentally friendly materials .
Comparación Con Compuestos Similares
Similar Compounds
Poly(ethylene adipate): Formed by the reaction of ethylene glycol and adipic acid. It has similar biodegradability but different mechanical properties.
Poly(propylene glycol adipate): Formed by the reaction of propylene glycol and adipic acid. It has different flexibility and thermal properties.
Poly(1,6-hexanediol adipate): Formed by the reaction of 1,6-hexanediol and adipic acid.
Uniqueness
1,4-Butylene glycol diadipate is unique due to its balance of flexibility, biodegradability, and mechanical strength. Its specific molecular structure allows for a wide range of applications, particularly in areas where both flexibility and environmental sustainability are important .
Propiedades
Número CAS |
53212-17-2 |
|---|---|
Fórmula molecular |
C16H26O8 |
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
6-[4-(5-carboxypentanoyloxy)butoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H26O8/c17-13(18)7-1-3-9-15(21)23-11-5-6-12-24-16(22)10-4-2-8-14(19)20/h1-12H2,(H,17,18)(H,19,20) |
Clave InChI |
LERHUIIYMDMWNC-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)OCCCCOC(=O)CCCCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



